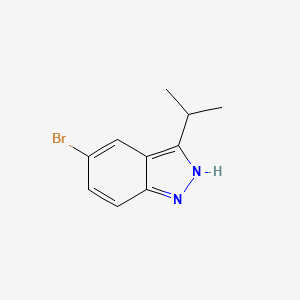

5-Bromo-3-isopropyl-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-propan-2-yl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCHBZWFJDUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-isopropyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-3-isopropyl-1H-indazole, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of a direct, single-step synthesis in published literature, this guide details a multi-step approach, offering two viable routes to a key intermediate, 3-acetyl-5-bromo-1H-indazole, and subsequent conversion to the final product. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to assist researchers in the practical execution of this synthesis.

Executive Summary of Synthetic Pathways

The synthesis of this compound can be strategically approached through the initial formation of a 5-bromo-1H-indazole core, followed by functionalization at the C3 position. Two primary pathways are presented, converging at the key intermediate, 3-acetyl-5-bromo-1H-indazole.

-

Route A: This pathway commences with the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline, followed by a C3-acetylation reaction.

-

Route B: This alternative route begins with the bromination of indazole-3-carboxylic acid to yield 5-bromo-1H-indazole-3-carboxylic acid, which is then converted to the 3-acetyl derivative.

Following the synthesis of the 3-acetyl-5-bromo-1H-indazole intermediate, this guide details two potential methods for the conversion of the acetyl group to the desired isopropyl group:

-

Wittig Reaction and Reduction: Conversion of the acetyl group to an isopropenyl group via a Wittig reaction, followed by catalytic hydrogenation.

-

Grignard Reaction and Deoxygenation: Reaction with a Grignard reagent to form a tertiary alcohol, which is subsequently deoxygenated.

Comparative Data of Initial Synthetic Routes

| Parameter | Route A: From 4-bromo-2-methylaniline | Route B: From Indazole-3-carboxylic acid |

| Starting Material | 4-bromo-2-methylaniline | Indazole-3-carboxylic acid |

| Key Reagents | Acetic anhydride, Isoamyl nitrite, Acetyl chloride, Lewis Acid | Bromine, Acetic acid, Thionyl chloride, Organocadmium reagent |

| Overall Yield (to intermediate) | ~85-90% (for 5-bromo-1H-indazole) | ~80-85% (for 5-bromo-1H-indazole-3-carboxylic acid) |

| Purity of Intermediate | High, requires chromatographic purification | High, purification by filtration |

Visualizing the Synthesis Pathways

The logical flow of the proposed synthetic routes is illustrated in the following diagrams.

Experimental Protocols

Route A: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline

Step 1: Synthesis of 5-bromo-1H-indazole [1]

-

Materials: 4-bromo-2-methylaniline (95.0 g), Chloroform (0.70 L), Acetic anhydride (0.109 L), Potassium acetate (14.6 g), Isoamyl nitrite (0.147 L), Concentrated hydrochloric acid (500 mL), 50% Sodium hydroxide solution, Ethyl acetate, Brine, Magnesium sulfate, Heptane.

-

Procedure:

-

To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40 °C.

-

Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

-

Reflux the solution at 68 °C for 20 hours.

-

Cool the mixture to 25 °C and distill off the volatiles under vacuum (30 mmHg, 30-40 °C).

-

Add water in portions (total 225 mL) and continue distillation to remove residual volatiles via azeotropic distillation.

-

Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

-

Heat the mixture to 50-55 °C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20 °C and add 50% sodium hydroxide solution (520 g) to adjust the pH to 11, keeping the temperature below 37 °C.

-

Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

-

Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding heptane (total 0.45 L) during distillation until dry solids remain.

-

Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45 °C to yield 5-bromo-1H-indazole.

-

-

Yield: 91.9 g (94%).

Step 2: N-Protection of 5-bromo-1H-indazole (General Procedure)

-

Materials: 5-bromo-1H-indazole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane.

-

Procedure:

-

Dissolve 5-bromo-1H-indazole in dichloromethane.

-

Add DMAP (catalytic amount) and Boc₂O (1.1 equivalents).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-protected product.

-

Step 3: Friedel-Crafts Acylation of N-protected 5-bromo-1H-indazole (General Procedure) [2]

-

Materials: N-protected 5-bromo-1H-indazole, Acetyl chloride, Aluminum trichloride (AlCl₃), Dichloromethane.

-

Procedure:

-

Suspend aluminum trichloride in dry dichloromethane under an inert atmosphere.

-

Add acetyl chloride to the suspension and stir.

-

Add a solution of N-protected 5-bromo-1H-indazole in dichloromethane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.

-

Route B: Synthesis of 3-acetyl-5-bromo-1H-indazole from Indazole-3-carboxylic acid

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid [3]

-

Materials: Indazole-3-carboxylic acid (1.0 g, 6.16 mmol), Glacial acetic acid (62 mL), Bromine (0.633 mL, 12.33 mmol).

-

Procedure:

-

Suspend indazole-3-carboxylic acid in glacial acetic acid (60 mL) and heat to 120 °C until a clear solution is formed.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine in glacial acetic acid (2 mL) dropwise at 90 °C.

-

Continue heating at 90 °C for 16 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Stir for 15 minutes, then filter the solid, wash with cold water, and dry under vacuum.

-

-

Yield: 1.30 g (87.5%).

Step 2: Conversion of 5-bromo-1H-indazole-3-carboxylic acid to 3-acetyl-5-bromo-1H-indazole (Proposed)

-

Materials: 5-bromo-1H-indazole-3-carboxylic acid, Thionyl chloride (SOCl₂), Cadmium chloride (CdCl₂), Methylmagnesium bromide.

-

Procedure:

-

Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.

-

Prepare the organocadmium reagent by reacting cadmium chloride with methylmagnesium bromide.

-

React the acid chloride with the organocadmium reagent to yield 3-acetyl-5-bromo-1H-indazole.

-

Final Conversion to this compound

Method 1: Via Wittig Reaction and Reduction

Step 1: Wittig Reaction to form 3-isopropenyl-5-bromo-1H-indazole (General Procedure) [4][5]

-

Materials: 3-acetyl-5-bromo-1H-indazole, Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium amide), Anhydrous THF.

-

Procedure:

-

Prepare the phosphorus ylide (methylenetriphenylphosphorane) by reacting methyltriphenylphosphonium bromide with a strong base in anhydrous THF.

-

Add a solution of 3-acetyl-5-bromo-1H-indazole in THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract with an organic solvent.

-

Purify the crude product by column chromatography.

-

Step 2: Reduction of 3-isopropenyl-5-bromo-1H-indazole (General Procedure) [6]

-

Materials: 3-isopropenyl-5-bromo-1H-indazole, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol or Ethyl acetate.

-

Procedure:

-

Dissolve the isopropenyl derivative in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete.

-

Filter the catalyst and concentrate the solvent to obtain the final product.

-

Method 2: Via Grignard Reaction and Deoxygenation

Step 1: Grignard Reaction to form Tertiary Alcohol (General Procedure)

-

Materials: 3-acetyl-5-bromo-1H-indazole, Methylmagnesium bromide solution in THF, Anhydrous THF.

-

Procedure:

-

Dissolve 3-acetyl-5-bromo-1H-indazole in anhydrous THF and cool to 0 °C.

-

Add methylmagnesium bromide solution dropwise.

-

Stir at 0 °C and then allow to warm to room temperature.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract with an organic solvent, dry, and concentrate to obtain the tertiary alcohol.

-

Step 2: Barton-McCombie Deoxygenation of Tertiary Alcohol (General Procedure) [7][8][9][10][11]

-

Materials: Tertiary alcohol intermediate, Phenyl chlorothionoformate or 1,1'-Thiocarbonyldiimidazole (TCDI), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene.

-

Procedure:

-

Convert the tertiary alcohol to a thiocarbonyl derivative (e.g., a thionoformate or xanthate).

-

Reflux the thiocarbonyl derivative with tributyltin hydride and a catalytic amount of AIBN in toluene until the reaction is complete.

-

Remove the solvent and purify the product by column chromatography to remove tin byproducts.

-

Conclusion

This technical guide outlines plausible and detailed synthetic strategies for obtaining this compound. The choice of pathway will depend on the availability of starting materials, laboratory capabilities, and desired scale. The provided protocols, based on established chemical transformations, offer a solid foundation for researchers to successfully synthesize this target molecule for further investigation in drug discovery and development programs. Careful execution and monitoring of each step are crucial for achieving optimal yields and purity.

References

- 1. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 9. Barton-McCombie Reaction [organic-chemistry.org]

- 10. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 11. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

5-Bromo-3-isopropyl-1H-indazole: A Technical Overview of a Key Pharmaceutical Intermediate

CAS Number: 1276075-40-1

This technical guide provides a comprehensive overview of 5-Bromo-3-isopropyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific detailed experimental data and biological applications for this exact molecule are not extensively available in peer-reviewed literature, this document consolidates available information and provides context based on the broader class of 5-bromo-indazole derivatives. This compound is recognized as a valuable building block in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is primarily sourced from chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 1276075-40-1 | [2] |

| Molecular Formula | C₁₀H₁₁BrN₂ | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| Appearance | Not specified (likely solid) | - |

| Storage | Room temperature, dry and sealed | [1] |

Synthesis and Chemical Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in published scientific literature. However, general synthetic strategies for related 5-bromo-1H-indazole derivatives provide a likely pathway for its preparation. The indazole scaffold can be synthesized through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or other precursors.

A plausible synthetic approach could involve the use of a substituted 2-bromophenyl ketone as a starting material, which can then be cyclized to form the indazole ring. The isopropyl group at the 3-position would likely be introduced via the corresponding ketone precursor.

Below is a generalized workflow for the synthesis of 5-bromo-indazole derivatives, which could be adapted for this compound.

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery and Research

While specific biological activities of this compound are not detailed in the available literature, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[3] This means that the indazole core is a recurring motif in a variety of biologically active compounds and approved drugs.

Derivatives of 5-bromo-1H-indazole have been investigated for a range of therapeutic applications, including:

-

Enzyme Inhibition: The indazole nucleus is a key component of numerous kinase inhibitors used in oncology. The bromine atom at the 5-position can serve as a handle for further chemical modifications, allowing for the synthesis of diverse compound libraries to screen for inhibitory activity against various enzymes.

-

Receptor Antagonism: Certain indazole derivatives have shown activity as receptor antagonists, for example, at serotonin receptors.

-

Antimicrobial Agents: The indazole scaffold has been explored for the development of new antibacterial and antifungal agents.

The logical relationship for the application of this compound in drug discovery can be visualized as follows:

Caption: The utility of this compound in a typical drug discovery workflow.

Experimental Protocols for Related Compounds

While a specific protocol for this compound is unavailable, the following are examples of experimental procedures for the synthesis of structurally related compounds. These can provide a basis for the development of a synthetic route to the title compound.

Note: These protocols are for related but different molecules and should be adapted with caution by qualified chemists.

General Protocol for Suzuki Coupling of Bromo-Indazoles

This protocol describes a general method for the functionalization of bromo-indazoles, which could be applicable to this compound for the synthesis of more complex derivatives.

-

Reaction Setup: In a reaction vessel, combine the 5-bromo-indazole derivative (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While detailed public data on this specific compound is scarce, its structural features, particularly the 5-bromo-indazole core, place it within a class of compounds with a rich history of biological activity. Further research and publication of its synthesis and biological evaluation would be of great benefit to the scientific community. Researchers interested in this compound are encouraged to utilize the general methodologies for indazole synthesis and functionalization as a starting point for their investigations.

References

Spectral Data Analysis of 5-Bromo-3-isopropyl-1H-indazole: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected spectral data for the heterocyclic compound 5-Bromo-3-isopropyl-1H-indazole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes predicted data based on the analysis of structurally related compounds and foundational principles of spectroscopic techniques. The methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are outlined to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound are summarized below. These predictions are derived from the known spectral properties of the 1H-indazole core, the 5-bromo substitution pattern, and the influence of a 3-isopropyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 1H | N-H |

| ~7.8 | Doublet | 1H | H-4 |

| ~7.6 | Singlet | 1H | H-6 |

| ~7.4 | Doublet | 1H | H-7 |

| ~3.2 | Septet | 1H | CH (isopropyl) |

| ~1.4 | Doublet | 6H | CH₃ (isopropyl) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-3 |

| ~140 | C-7a |

| ~125 | C-6 |

| ~123 | C-4 |

| ~121 | C-5 |

| ~115 | C-3a |

| ~112 | C-7 |

| ~27 | CH (isopropyl) |

| ~22 | CH₃ (isopropyl) |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 238/240 | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 223/225 | [M-CH₃]⁺ |

| 196/198 | [M-C₃H₆]⁺ |

| 144 | [M-Br-CH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR and MS data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of the atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in structural confirmation.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1][2][3][4][5]

Sample Preparation:

-

For EI-MS: A small amount of the solid sample is introduced directly into the ion source, or a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) can be injected.

-

For ESI-MS: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

-

EI-MS:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

-

ESI-MS:

-

The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer.

-

Visualizing the Workflow

The general workflow for the spectral analysis of a novel compound like this compound is depicted in the following diagram.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of 3-Alkyl-1H-Indazoles: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities.[1][2] This guide focuses on the biological landscape of 3-alkyl-substituted-1H-indazoles, with a particular emphasis on the isopropyl substitution as a representative alkyl group. While literature specifically detailing the 3-isopropyl-1H-indazole core is emerging, a wealth of data on closely related 3-alkyl and other substituted indazoles provides a strong foundation for understanding their therapeutic potential, particularly as kinase inhibitors in oncology.[1] This document will synthesize the available quantitative data, provide detailed experimental methodologies for key assays, and visualize relevant biological pathways to empower researchers in the rational design of novel therapeutics based on this privileged scaffold.

Quantitative Biological Activity of Substituted 1H-Indazoles

The biological efficacy of substituted 1H-indazoles is profoundly influenced by the nature and position of their substituents. The following tables summarize the in vitro inhibitory activities of a selection of these compounds against various biological targets, primarily protein kinases implicated in cancer pathogenesis.

Table 1: Inhibitory Activity of 3-Ethynyl-1H-indazole Derivatives against the PI3K/AKT/mTOR Pathway [3]

| Compound ID | PI3Kα IC50 (µM) | PDK1 IC50 (µM) | mTOR IC50 (µM) | Cellular p-AKT (Thr308) Inhibition (µM) |

| 6 | 1.05 | >10 | >10 | 5.12 |

| 9 | 1.85 | >10 | >10 | 1.85 |

| 10 | 0.361 | 1.25 | 2.5 | 3.61 |

| 13 | 5.12 | >10 | >10 | >10 |

Table 2: Anti-proliferative Activity of 1H-Indazole-3-amine Derivatives [4]

| Compound ID | K562 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) |

| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| 5k | 12.17 ± 2.85 | - | - | 3.32 ± 0.43 |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6o | 5.15 ± 0.55 | - | - | - |

Table 3: Inhibitory Activity of 3-Vinylindazole Derivatives against Tropomyosin Receptor Kinases (Trks) [5]

| Compound ID | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| 7mb | 1.6 | 2.9 | 2.0 |

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel chemical entities. The following sections provide methodologies for key assays commonly employed in the study of indazole derivatives.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of the enzyme's activity and the inhibitory potential of test compounds.[6][7]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration).

-

Kinase Reaction:

-

In the wells of the assay plate, add the test compound or vehicle control.

-

Add the kinase enzyme solution.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[8][9][10]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition:

-

Remove the culture medium.

-

Add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Analysis of Apoptosis by Western Blotting

Western blotting is used to detect changes in the expression and activation of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[11][12][13]

Materials:

-

Cells treated with test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells and quantify the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the changes in protein expression and activation in response to treatment with the indazole derivatives.

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted 1H-indazoles and the general workflows of the experimental protocols described above.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-3-isopropyl-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for designing ligands that interact with a multitude of biological targets.[1] This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 5-Bromo-3-isopropyl-1H-indazole. While direct experimental data for this specific molecule is not yet prevalent in published literature, a robust body of evidence from structurally related indazole derivatives allows for well-founded inferences regarding its likely biological activities and therapeutic applications. This document will delve into the established pharmacology of the indazole class, with a particular focus on kinase inhibition, and present detailed experimental protocols for the evaluation of this promising compound.

The Indazole Scaffold: A Foundation for Therapeutic Innovation

Indazoles are bicyclic heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties.[1][2][3] The therapeutic success of this scaffold is exemplified by several FDA-approved drugs, such as Pazopanib, a multi-target tyrosine kinase inhibitor for cancer treatment, and Granisetron, a serotonin 5-HT3 receptor antagonist used as an antiemetic.[1][2] The versatility of the indazole ring allows for functionalization at various positions, enabling the fine-tuning of a compound's pharmacological properties to enhance potency and selectivity.[1]

The compound of interest, this compound, possesses two key substituents that are expected to significantly influence its biological profile:

-

5-Bromo Group: The introduction of a halogen, particularly bromine, at the C5 position is a common and effective strategy in medicinal chemistry.[1] The bromine atom can modulate the electronic properties of the indazole ring and serves as a crucial synthetic handle for further molecular elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction.[4] This allows for the exploration of structure-activity relationships by introducing a variety of substituents.

-

3-Isopropyl Group: The C3 position of the indazole ring is frequently involved in key interactions with biological targets, particularly the hinge region of protein kinases.[5] The isopropyl group is a moderately bulky and hydrophobic substituent that can influence the compound's binding affinity and selectivity for specific targets.

Primary Inferred Therapeutic Target Class: Protein Kinases

Based on the extensive literature for the indazole scaffold, the most probable and promising therapeutic targets for this compound are protein kinases. The 1H-indazole core acts as a bioisostere of the purine ring of ATP, enabling it to function as a competitive inhibitor within the ATP-binding pocket of these enzymes.[6] The nitrogen atoms of the indazole ring are critical for forming hydrogen bonds with the kinase hinge region, a key determinant of binding affinity.[7]

Indazole-based compounds have been successfully developed as inhibitors for a wide array of protein kinases implicated in oncology and inflammatory diseases. The table below summarizes the inhibitory activities of several representative indazole derivatives against various kinases.

| Indazole Derivative Class | Target Kinase(s) | Reported IC50 Values | Therapeutic Area |

| 1H-Indazol-3-amine Derivatives | VEGFR-2, Tie2, EphB4 | < 50 nM | Cancer |

| 1H-Indazole-3-carboxamide Derivatives | GSK-3 | 0.23 - 1.20 µM | Neurodegenerative Diseases, Cancer |

| 1,4-disubstituted Indazole Derivatives | Glucokinase | Not specified | Diabetes |

| 3-Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | 12 nM (for Entrectinib) | Cancer |

| Indazole-based Compounds | c-Jun N-terminal Kinase 3 (JNK3) | 12 nM (for SR-3737) | Neurodegenerative Diseases |

| Indazole-based Compounds | p38 MAP Kinase | 3 nM (for SR-3737) | Inflammatory Diseases |

| Indazole-piperazine/piperidine Derivatives | ROCK-II | 13 - 100 nM | Cardiovascular Diseases, Glaucoma |

| 1H-Indazole-3-carboxamide Derivatives | p21-activated kinase 1 (PAK1) | 9.8 nM | Cancer (Metastasis) |

| 1H-Indazole Derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | Potent inhibition reported | Inflammatory Diseases |

| 6-(Aryl)-1H-indazole Derivatives | Fibroblast Growth Factor Receptor (FGFR) | < 10 nM | Cancer |

This table is a compilation of data from multiple sources; experimental conditions may vary.[3][5][8][9][10][11]

While specific SAR data for 3-isopropyl indazoles is limited, general principles from related series can be applied:

-

C3-Position: Substituents at this position are critical for interacting with the kinase hinge region. The size and nature of the C3-substituent can dictate selectivity. Small to medium hydrophobic groups are often well-tolerated and can enhance potency. The isopropyl group in this compound is hypothesized to fit into a hydrophobic pocket within the ATP-binding site of certain kinases.

-

C5-Position: Modifications at this position often extend towards the solvent-exposed region of the ATP-binding pocket. The bromo-substituent can be used as a point of attachment for larger chemical moieties to further improve affinity and selectivity.

Given the prevalence of indazoles as kinase inhibitors, this compound is likely to modulate key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. A representative pathway that could be targeted is the Receptor Tyrosine Kinase (RTK) signaling cascade.

Experimental Protocols for Target Validation

To elucidate the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols for key assays are provided as a guide for researchers.

The process of identifying and validating a novel kinase inhibitor typically follows a multi-step workflow, from initial screening to cellular characterization.

This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.[7]

Materials:

-

Purified kinase enzyme of interest

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well, white)

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare serial dilutions of the test compound in a suitable assay buffer.

-

In the wells of the assay plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (typically at its Km concentration for the specific kinase).

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction that produces a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.[7]

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Treat the cells with the various concentrations of the compound. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

Conclusion and Future Directions

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly protein kinase inhibitors. The well-established role of the indazole core in targeting the ATP-binding site of kinases, combined with the specific substitutions at the C3 and C5 positions, provides a solid rationale for its investigation.

Future research should focus on the synthesis of this compound and its screening against a broad panel of kinases implicated in cancer and inflammatory diseases. Subsequent structure-activity relationship studies, guided by computational modeling, will be crucial for optimizing its potency and selectivity, ultimately paving the way for the development of a new class of targeted therapeutics. The experimental protocols outlined in this guide provide a clear roadmap for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-3-isopropyl-1H-indazole: Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-isopropyl-1H-indazole is a heterocyclic aromatic organic compound that has emerged as a valuable building block in medicinal chemistry. Its structural features, particularly the presence of the indazole core, a bromine atom, and an isopropyl group, make it a key intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a focus on its application in the development of novel therapeutics, particularly in the oncology space. Detailed experimental protocols for the synthesis of its precursors and a logical synthetic route to the title compound are presented. Furthermore, this guide explores the mechanism of action of indazole-based kinase inhibitors, with a specific focus on the Polo-like kinase 4 (PLK4) signaling pathway, a critical regulator of cell cycle progression.

Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry

The indazole scaffold, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is considered a "privileged" structure in drug discovery.[1] This is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity and selectivity.[1] While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]

The development of indazole-containing drugs has seen significant success, with several compounds receiving FDA approval for various therapeutic indications. Notable examples include Pazopanib, a multi-targeted tyrosine kinase inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma, and Axitinib, another potent kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4] These successes have fueled further exploration of the chemical space around the indazole core, leading to the development of numerous derivatives with tailored pharmacological profiles.

Discovery and History of this compound

The history of this compound is therefore best understood in the context of its utility as a key intermediate in the synthesis of more complex, biologically active molecules. Its appearance in the catalogues of chemical suppliers and its implicit inclusion in patent literature concerning kinase inhibitors point to its value in drug discovery programs.

Synthesis of this compound and its Precursors

The synthesis of this compound can be logically approached through the preparation of a key precursor, 5-bromo-1H-indazole, followed by the introduction of the isopropyl group at the C3 position.

Synthesis of 5-bromo-1H-indazole

Several methods have been reported for the synthesis of 5-bromo-1H-indazole. A common and efficient method involves the diazotization of 4-bromo-2-methylaniline.

Experimental Protocol: Synthesis of 5-bromo-1H-indazole [5]

-

Step 1: Acetylation of 4-bromo-2-methylaniline. To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., chloroform), add acetic anhydride at a controlled temperature (<40 °C). Stir the mixture for approximately one hour.

-

Step 2: Diazotization and Cyclization. To the resulting solution, add potassium acetate and isoamyl nitrite. Reflux the mixture for an extended period (e.g., 20 hours).

-

Step 3: Work-up and Purification. After cooling, the volatiles are removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and subsequently neutralized with a strong base (e.g., sodium hydroxide) to a pH of 11. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by chromatography or recrystallization to yield 5-bromo-1H-indazole.

| Reactant/Reagent | Molar Ratio (relative to 4-bromo-2-methylaniline) |

| 4-bromo-2-methylaniline | 1.0 |

| Acetic anhydride | 1.1 |

| Potassium acetate | 0.3 |

| Isoamyl nitrite | 1.5 |

Table 1: Molar Ratios of Reactants for the Synthesis of 5-bromo-1H-indazole.

Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

An alternative precursor is 5-bromo-1H-indazole-3-carboxylic acid, which can be synthesized via several routes, including the direct carboxylation of 5-bromo-1H-indazole or the bromination of indazole-3-carboxylic acid.

Experimental Protocol: Bromination of Indazole-3-carboxylic acid [6]

-

Step 1: Dissolution. Suspend indazole-3-carboxylic acid in glacial acetic acid and heat until a clear solution is formed (approximately 120 °C).

-

Step 2: Bromination. Cool the solution to 90 °C and slowly add a solution of bromine in glacial acetic acid. Maintain the temperature at 90 °C and continue stirring for several hours (e.g., 16 hours).

-

Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and pour it into ice water. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromo-1H-indazole-3-carboxylic acid.

| Reactant/Reagent | Molar Ratio (relative to Indazole-3-carboxylic acid) |

| Indazole-3-carboxylic acid | 1.0 |

| Bromine | 2.0 |

Table 2: Molar Ratios of Reactants for the Bromination of Indazole-3-carboxylic acid.

Proposed Synthesis of this compound

Logical Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Therapeutic Applications and Mechanism of Action: Targeting Kinases

This compound serves as a crucial intermediate in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[7]

Polo-like Kinase 4 (PLK4) as a Therapeutic Target

Recent research has highlighted the significance of Polo-like kinase 4 (PLK4) as a therapeutic target in oncology.[8][9] PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[10] Centrioles are essential for the formation of centrosomes, which in turn organize the microtubule network required for proper chromosome segregation during mitosis.

Overexpression of PLK4 has been observed in various cancers and is associated with centrosome amplification, a condition that can lead to chromosomal instability and aneuploidy, contributing to tumorigenesis.[10] Therefore, inhibiting PLK4 presents a promising strategy to selectively kill cancer cells by inducing mitotic catastrophe.

Mechanism of Action of Indazole-based PLK4 Inhibitors

Indazole-based inhibitors, derived from intermediates like this compound, are designed to be ATP-competitive. They bind to the ATP-binding pocket of the PLK4 enzyme, preventing the binding of its natural substrate, ATP. This inhibition of PLK4's kinase activity disrupts the downstream signaling pathway that controls centriole duplication.

The inhibition of PLK4 leads to a failure in the formation of new centrioles. Consequently, cells entering mitosis will have an abnormal number of centrosomes, leading to the formation of multipolar spindles and improper chromosome segregation. This ultimately triggers a form of programmed cell death known as mitotic catastrophe.

Signaling Pathway of PLK4 in Centriole Duplication and its Inhibition:

Caption: PLK4 signaling pathway in centriole duplication and its inhibition.

Data Summary

While specific quantitative data for this compound itself is limited as it is primarily an intermediate, the biological activity of the final inhibitor compounds derived from it is extensively studied. The following table summarizes the inhibitory activities of representative indazole-based PLK4 inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| CFI-400945 | PLK4 | 2.8 | MCF-7 (Breast Cancer) | Not explicitly stated | [9] |

| Axitinib | PLK4 | 6.5 | - | - | [9] |

| Compound C05 | PLK4 | < 0.1 | IMR-32 (Neuroblastoma) | 0.948 | [11] |

| Compound C05 | PLK4 | < 0.1 | MCF-7 (Breast Cancer) | 0.979 | [11] |

| Compound C05 | PLK4 | < 0.1 | H460 (Lung Cancer) | 1.679 | [11] |

| Compound K22 | PLK4 | 0.1 | MCF-7 (Breast Cancer) | 1.3 | [9] |

Table 3: Biological Activity of Representative Indazole-based PLK4 Inhibitors.

Conclusion and Future Perspectives

This compound represents a key molecular scaffold in the ongoing quest for novel and effective kinase inhibitors. Its strategic design allows for facile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates. The focus on targeting PLK4 with indazole-based inhibitors has shown significant promise in preclinical studies, offering a potential new therapeutic avenue for cancers characterized by centrosome amplification.

Future research will likely focus on the development of more sophisticated synthetic routes to access a wider diversity of 3-substituted indazoles. Furthermore, a deeper understanding of the structure-activity relationships of indazole-based inhibitors will guide the design of next-generation compounds with improved efficacy and safety profiles. The continued exploration of the therapeutic potential of molecules derived from this compound holds great promise for advancing the field of oncology and providing new treatment options for patients with cancer.

References

- 1. This compound [myskinrecipes.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Scrutiny of 5-Bromo-3-isopropyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-Bromo-3-isopropyl-1H-indazole. While specific experimental and extensive theoretical data for this particular molecule are not widely available in published literature, this document outlines the established computational methodologies used for analogous indazole structures. By presenting a framework for in-silico analysis, from geometry optimization to the prediction of spectroscopic and electronic properties, we offer a robust protocol for researchers engaged in the rational design of novel indazole-based therapeutic agents. This guide is intended to serve as a practical blueprint for computational studies, enabling a deeper understanding of the structural, electronic, and reactivity parameters of this compound and related compounds.

Introduction

The indazole scaffold is a privileged bicyclic aromatic heterocycle, integral to the structure of numerous compounds with significant pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities. The targeted functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. This compound, a member of this important class, presents a unique combination of substituents—a halogen atom, an alkyl group, and an unsubstituted pyrazole ring—making it a molecule of interest for further derivatization and biological screening.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[1][2][3] These computational methods provide profound insights into molecular geometry, electronic structure, and reactivity, which are crucial for understanding structure-activity relationships (SAR). This guide will detail the standard computational protocols for characterizing this compound at a molecular level.

Computational Methodology

The following sections outline a typical workflow for the theoretical investigation of an indazole derivative, based on common practices in computational chemistry for similar heterocyclic systems.

Geometry Optimization

The initial step in any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software such as GaussView or Avogadro.

-

Computational Method and Basis Set Selection: A suitable level of theory and basis set are chosen. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[1]

-

Optimization Procedure: The geometry optimization is performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The calculation is typically carried out in the gas phase or with an implicit solvent model (e.g., PCM, SMD) to simulate a solution environment.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

The logical workflow for geometry optimization and subsequent analysis is depicted in the following diagram.

Predicted Structural Parameters

Data Presentation:

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C3-C(isopropyl) | 1.51 |

| C5-Br | 1.90 | |

| N1-N2 | 1.38 | |

| N1-H | 1.01 | |

| **Bond Angles (°) ** | C3a-C3-C(isopropyl) | 128.5 |

| C4-C5-Br | 119.8 | |

| N2-N1-H | 125.0 | |

| Dihedral Angles (°) | C4-C5-C6-C7 | 0.5 |

| C(isopropyl)-C3-C3a-N2 | 179.9 |

Note: The values presented in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations. Actual values would be obtained from a dedicated computational study.

Electronic Properties

The electronic properties of a molecule are paramount in determining its reactivity and potential for intermolecular interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the frontier molecular orbitals, which are crucial for understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity.[1]

Experimental Protocol:

-

Single Point Energy Calculation: Using the optimized geometry, a single point energy calculation is performed at the same level of theory.

-

Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are extracted from the output of the calculation.

The relationship between FMOs and reactivity descriptors can be visualized as follows:

Data Presentation:

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Note: These are representative values. The actual calculated values will depend on the level of theory and solvent model used.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Experimental Protocol:

-

MEP Calculation: The MEP is calculated from the results of the single point energy calculation.

-

Visualization: The MEP surface is rendered using visualization software, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Spectroscopic Data

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of synthesized compounds.

Vibrational Spectroscopy (IR)

The vibrational frequencies calculated from the frequency analysis can be used to predict the infrared (IR) spectrum of the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound.

Data Presentation:

Table 3: Selected Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H stretch | 3450 |

| C-H (aromatic) stretch | 3100 - 3000 |

| C-H (aliphatic) stretch | 2980 - 2850 |

| C=N stretch | 1620 |

| C=C (aromatic) stretch | 1580 - 1450 |

| C-Br stretch | 650 |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can also be predicted with a reasonable degree of accuracy using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method.

Experimental Protocol:

-

NMR Calculation: An NMR calculation is performed on the optimized geometry using a method like GIAO at a suitable level of theory.

-

Referencing: The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational analysis of this compound. While specific published data for this molecule is scarce, the methodologies described herein are robust and widely applied to the study of indazole derivatives and other heterocyclic compounds in the field of drug discovery. The application of these computational techniques can provide invaluable insights into the structural and electronic properties of this compound, thereby guiding its synthetic modification and biological evaluation. For researchers in drug development, the integration of such theoretical calculations into their workflow can significantly accelerate the design and optimization of novel therapeutic agents.

References

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Indazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The development of efficient and versatile synthetic methods to access these scaffolds is crucial for the exploration of new therapeutic agents. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective functionalization of the indazole nucleus, particularly at the C-3 position.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 3-substituted indazoles, including C-H arylation, Suzuki-Miyaura cross-coupling, and intramolecular C-H activation/amination.

Direct C-3 Arylation of Indazoles via C-H Activation

Direct C-H arylation has become an increasingly attractive strategy for the synthesis of bi(hetero)aryls due to its atom and step economy. Palladium-catalyzed C-3 arylation of indazoles allows for the direct formation of a C-C bond between the indazole core and an aryl group, avoiding the need for pre-functionalized starting materials.

A robust protocol for the Pd(II)-catalyzed C-3 arylation of (1H)-indazoles has been developed using a palladium acetate/1,10-phenanthroline (Phen) catalytic system. This method demonstrates broad substrate scope with various aryl iodides and bromides and is notable for not requiring silver additives, which are often used as halide scavengers.[1][2] The choice of a non-polar solvent like toluene is crucial for achieving high selectivity and reactivity.[1]

General Reaction Scheme:

Caption: Palladium-catalyzed C-3 arylation of indazoles.

Quantitative Data Summary:

| Entry | Indazole Derivative | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Methylindazole | Iodobenzene | 10 | Cs2CO3 | Toluene | 140 | 48 | 51 | [1] |

| 2 | 1H-Indazole | 4-Iodotoluene | 10 | Cs2CO3 | Toluene | 140 | 48 | 91 | [1] |

| 3 | 1H-Indazole | 4-Iodoanisole | 10 | Cs2CO3 | Toluene | 140 | 48 | 85 | [1] |

| 4 | 1H-Indazole | 1-Iodo-4-(trifluoromethyl)benzene | 10 | Cs2CO3 | Toluene | 140 | 48 | 78 | [1] |

| 5 | 1H-Indazole | 4-Bromotoluene | 10 | Cs2CO3 | Toluene | 140 | 48 | 65 | [1] |

Experimental Protocol: General Procedure for C-3 Arylation of (1H) Indazole [1]

-

To an oven-dried reaction tube, add indazole (0.25 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)2, 10 mol%), and 1,10-phenanthroline (10 mol%).

-

Add cesium carbonate (Cs2CO3, 1.0 equiv) and the corresponding aryl iodide (0.5 mmol, 2.0 equiv) or aryl bromide (0.5 mmol, 2.0 equiv).

-

Add toluene (1 mL) to the reaction tube.

-

Seal the tube and heat the reaction mixture at 140 °C for 48 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3-arylindazole.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylindazoles

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the formation of C-C bonds. For the synthesis of 3-arylindazoles, this reaction typically involves the coupling of a 3-haloindazole (commonly 3-iodo-1H-indazole) with an arylboronic acid in the presence of a palladium catalyst and a base.[3][4][5][6] This method is valued for its broad functional group tolerance and the commercial availability of a wide range of boronic acids.[7]

The use of ferrocene-based palladium complexes, such as 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (PdCl2(dppf)), has been shown to be highly effective.[5] The reaction can also be performed in ionic liquids, which can enhance catalyst stability and recyclability.[5]

General Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling for 3-arylindazoles.

Quantitative Data Summary:

| Entry | 3-Iodo-1H-indazole Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Butyl-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 80 | 92 | [3] |

| 2 | 1-Butyl-3-iodo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 80 | 95 | [3] |

| 3 | 1-Butyl-3-iodo-1H-indazole | 4-Fluorophenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 80 | 90 | [3] |

| 4 | 3-Iodo-1H-indazole | Phenylboronic acid | PdCl2(dppf) | K2CO3 | BMImBF4 | 100 | 85 | [5] |

| 5 | 3-Iodo-1H-indazole | 4-Methylphenylboronic acid | PdCl2(dppf) | K2CO3 | BMImBF4 | 100 | 92 | [5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [3]

-

In a round-bottom flask, dissolve the 3-iodo-1H-indazole derivative (1.0 equiv) and the arylboronic acid (1.2 equiv) in a mixture of toluene, ethanol, and water.

-

Add potassium carbonate (K2CO3, 2.0 equiv) to the mixture.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%).

-

Heat the reaction mixture at 80 °C under an inert atmosphere until the reaction is complete (monitored by TLC).

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-arylindazole.

Synthesis of 3-Substituted Indazoles via Intramolecular C-H Activation/Amination

This approach constructs the indazole ring itself, with the C-3 substituent being introduced from the starting material, typically a hydrazone derivative.[8][9][10][11] One efficient method involves the palladium-catalyzed intramolecular C-H activation and amination of benzophenone tosylhydrazones.[8] Another related strategy utilizes the C-H activation of hydrazone compounds followed by intramolecular amination, which is efficiently catalyzed by Pd(OAc)2 in the presence of co-oxidants like Cu(OAc)2 and AgOCOCF3.[9] This method is advantageous as it tolerates a variety of functional groups and proceeds under relatively mild conditions.

General Reaction Scheme:

Caption: Synthesis of 3-substituted indazoles via intramolecular C-H activation.

Quantitative Data Summary:

| Entry | Hydrazone Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde N-tosylhydrazone | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Dioxane | 100 | 12 | 85 | [9] |

| 2 | 4-Methoxybenzaldehyde N-tosylhydrazone | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Dioxane | 100 | 12 | 92 | [9] |

| 3 | 4-Chlorobenzaldehyde N-tosylhydrazone | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Dioxane | 100 | 12 | 78 | [9] |

| 4 | 2-Naphthaldehyde N-tosylhydrazone | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Dioxane | 100 | 12 | 88 | [9] |

| 5 | Cyclohexanecarbaldehyde N-tosylhydrazone | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Dioxane | 100 | 12 | 75 | [9] |

Experimental Protocol: General Procedure for Intramolecular C-H Activation/Amination [9]

-

To a sealed tube, add the hydrazone (0.2 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)2, 5 mol%), copper(II) acetate (Cu(OAc)2, 1.0 equiv), and silver trifluoroacetate (AgOCOCF3, 1.0 equiv).

-

Add dry dioxane (2 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography or column chromatography on silica gel to afford the desired 3-substituted indazole.

These palladium-catalyzed methods provide powerful and versatile routes for the synthesis of 3-substituted indazoles, enabling the generation of diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

References

- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-3-isopropyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-isopropyl-1H-indazole with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel indazole derivatives, which are prominent scaffolds in numerous biologically active compounds.[1]

The indazole core is a privileged structure in drug discovery, with derivatives showing a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[2][3][4][5][6] The functionalization at the 5-position of the indazole ring through Suzuki-Miyaura coupling allows for the introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide. The catalytic cycle involves three primary steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronate complex, and reductive elimination to form the C-C bond and regenerate the catalyst. A base is essential for the activation of the organoboron species.